REACTION_CXSMILES
|
C[Si](C=[N+]=[N-])(C)C.[Br:8][C:9]1[C:17]([CH3:18])=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[C:11]([F:19])[CH:10]=1.[CH3:20]O>C1C=CC=CC=1>[Br:8][C:9]1[C:17]([CH3:18])=[CH:16][C:12]([C:13]([O:15][CH3:20])=[O:14])=[C:11]([F:19])[CH:10]=1
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1C)F
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=40/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)OC)C=C1C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |